4-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid
Description
4-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid is a benzoic acid derivative featuring a trifluoromethyl (-CF₃) group at the 3-position and a 4-ethylpiperazinyl moiety at the 4-position of the aromatic ring. Its molecular formula is C₁₄H₁₇F₃N₂O₂, with a molecular weight of 302.292 g/mol. Key physical properties include a boiling point of 369.0 ± 42.0 °C and a density of 1.3 ± 0.1 g/cm³ . This compound is frequently utilized as an intermediate in synthesizing kinase inhibitors and diarylamide derivatives with anticancer applications .
Properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c1-2-18-5-7-19(8-6-18)12-4-3-10(13(20)21)9-11(12)14(15,16)17/h3-4,9H,2,5-8H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCQZIDITYXMON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling with HATU/DIPEA
A widely documented method involves amide bond formation between 3-(trifluoromethyl)benzoic acid derivatives and 4-ethylpiperazine. Source details the reaction of 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid with 3-ethynylaniline using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in anhydrous DMF. The protocol yields 74% of the target compound after silica gel chromatography.
Reaction Conditions:
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Molar Ratios: 1.0 eq. aniline, 1.2 eq. benzoic acid, 3.0 eq. HATU, 4.0 eq. DIPEA.
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Solvent: Dimethylformamide (DMF).
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Workup: Quenching with water, ethyl acetate extraction, brine washing, and Na₂SO₄ drying.
This method is favored for its scalability and compatibility with electron-deficient aromatic systems.
Palladium-Catalyzed Cross-Coupling
Patent literature (Source) highlights palladium-mediated strategies for introducing the piperazine moiety. For example, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) facilitate coupling between halogenated benzoic acid precursors and 4-ethylpiperazine in toluene under reflux.
Key Steps:
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Substrate Preparation: Bromination or iodination at the 4-position of 3-(trifluoromethyl)benzoic acid.
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Coupling: Reaction with 4-ethylpiperazine using Pd₂(dba)₃ (2.5 mol%), BINAP (5 mol%), and Cs₂CO₃ in toluene at 85–100°C.
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Acidification: Hydrolysis of ester intermediates with HCl to yield the free carboxylic acid.
Yield Optimization:
Reductive Amination and Alkylation
Chinese Patent CN103382191A (Source) describes alkylation of 3-(trifluoromethyl)-4-(bromomethyl)benzoic acid with 4-ethylpiperazine. The bromomethyl intermediate is generated via NBS (N-bromosuccinimide) bromination in acetic acid, followed by nucleophilic substitution with piperazine.
Procedure:
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Bromination: 3-(Trifluoromethyl)-4-methylbenzoic acid + NBS → 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid.
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Alkylation: Reaction with 4-ethylpiperazine in THF using Cs₂CO₃ as base.
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Isolation: Precipitation with HCl to form the hydrochloride salt.
Advantages:
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Avoids palladium catalysts, reducing costs.
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High regioselectivity due to the electrophilic bromomethyl group.
Reaction Optimization and Challenges
Solvent and Base Selection
Solvent polarity significantly impacts reaction efficiency:
Polar aprotic solvents like DMF enhance HATU-mediated coupling by stabilizing reactive intermediates. Conversely, toluene improves Pd-catalyzed reactions by minimizing ligand degradation.
Base Compatibility:
Purification Strategies
Chromatography:
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Silica Gel: Elution with MeOH:DCM (1:9 → 3:17) resolves polar byproducts.
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Reverse-Phase HPLC: Used for final API-grade purification (≥95% purity).
Crystallization:
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
HRMS: Calculated for C₁₆H₂₀F₃N₂O₂ [M+H]⁺: 353.1481; Found: 353.1478.
Applications in Drug Discovery
The compound serves as a key intermediate in MAP4K1 inhibitors (Source) and c-Met kinase inhibitors (Source). Structural analogs demonstrate IC₅₀ values <50 nM against MAP4K1, with enhanced pharmacokinetic profiles due to the ethylpiperazine moiety’s metabolic stability .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Medicinal Chemistry
This compound exhibits significant potential in medicinal chemistry, particularly as a pharmacological agent due to its structural properties. The trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drugs.
- Antidepressant Activity : Studies have indicated that derivatives of piperazine compounds can exhibit antidepressant properties. The ethylpiperazine moiety in this compound may contribute to such effects by modulating neurotransmitter systems .
- Anticancer Properties : Research has suggested that similar compounds can inhibit cancer cell proliferation. For instance, the introduction of trifluoromethyl groups has been linked to increased potency against certain cancer cell lines .
Drug Development
The compound serves as a valuable building block in the synthesis of more complex molecules. Its ability to form stable interactions with biological targets makes it an ideal candidate for drug design.
- Protein Degradation : The compound is categorized under protein degrader building blocks, which are essential for developing targeted protein degradation therapies. These therapies aim to selectively eliminate disease-causing proteins, offering a novel approach in treating various conditions .
Material Science
Beyond biological applications, this compound is also being explored in material science for the development of advanced materials.
- Polymer Chemistry : The incorporation of piperazine derivatives into polymer matrices can enhance mechanical properties and thermal stability. This application is crucial for developing materials used in various industrial applications .
Case Studies
Several studies have highlighted the effectiveness of 4-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid in practical applications:
Mechanism of Action
The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The ethylpiperazine moiety can interact with receptors or enzymes, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate biological pathways and result in therapeutic effects.
Comparison with Similar Compounds
The structural and functional attributes of 4-(4-ethylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid can be compared to analogs with variations in the piperazine ring substituents, aromatic substitution patterns, or core scaffolds. Below is a detailed analysis:
Piperazine-Substituted Benzoic Acid Derivatives
Key Differences :
- Synthetic Yields : In diarylamide synthesis, the ethyl-substituted variant (66% yield) showed slightly lower efficiency than the methyl analog (74%), possibly due to steric hindrance during coupling reactions .
- Biological Activity : Ethyl-substituted derivatives are prioritized in kinase inhibitor development (e.g., B-RAFV600E/C-RAF) due to improved binding interactions with hydrophobic kinase pockets .
Structural Analogs with Modified Aromatic Cores
- 4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester : Features a bromophenyl group and esterified carboxylic acid. This modification reduces acidity and alters pharmacokinetics, making it suitable for prodrug applications .
- 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate : Contains a fluorobenzoyl group, enhancing electron-withdrawing effects similar to the trifluoromethyl group in the target compound. Used in crystallography studies to analyze piperazine conformational flexibility .
Pharmacological Comparators
- Its COX-2/COX-1 selectivity ratio (36:1) underscores how trifluoromethyl and sulfonyl groups enhance target specificity . For the target compound, the ethylpiperazinyl and trifluoromethyl groups may similarly optimize kinase inhibition selectivity .
Biological Activity
4-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid, also known as compound 887399-47-5, is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C15H20ClF3N2O2
- Molecular Weight : 352.78 g/mol
- CAS Number : 887399-47-5
- Physical State : Solid
- Purity : >98% .
Antiparasitic Activity
Recent studies have indicated that compounds similar to 4-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid exhibit significant antiparasitic properties. For instance, modifications in the piperazine structure have been shown to enhance activity against Plasmodium falciparum, the causative agent of malaria. The activity is often measured through the effective concentration (EC50), which indicates the potency of the compound against parasites.
| Compound | EC50 (µM) | Activity Description |
|---|---|---|
| 4-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid | TBD | Potential antiparasitic activity |
| WJM992 | 0.031 | Inhibits PfATP4-associated Na+-ATPase activity |
| WJM921 | 0.23 | Moderate activity against asexual stage parasites |
These findings suggest that structural modifications can lead to improved solubility and metabolic stability, which are crucial for enhancing in vivo efficacy .
Antibacterial Properties
The compound has also been investigated for its antibacterial activity. Preliminary results indicate that it may have a selective inhibitory effect on various bacterial strains, potentially making it useful in treating infections caused by resistant microorganisms.
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | TBD | Antistaphylococcal |
| Enterococcus faecalis | TBD | Antienterococcal |
The mechanism of action appears to involve inhibition of protein synthesis and disruption of nucleic acid production, leading to bactericidal effects .
Case Study 1: Antimalarial Efficacy
In a controlled study using a P. berghei mouse model, compounds structurally related to 4-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid demonstrated a reduction in parasitemia by approximately 30% at doses of 40 mg/kg. This suggests potential as a lead candidate for further development in antimalarial therapies .
Case Study 2: Antibacterial Activity Assessment
Another study evaluated the antibacterial efficacy against clinical isolates of S. aureus and E. coli. The compound exhibited promising results with MIC values indicating significant bactericidal activity compared to standard antibiotics like ciprofloxacin .
The biological activity of 4-(4-Ethylpiperazin-1-yl)-3-(trifluoromethyl)benzoic acid can be attributed to its ability to interact with specific biological targets:
- PfATP4 Inhibition : The compound's structural features allow it to inhibit PfATP4, a sodium pump critical for Plasmodium survival.
- Bacterial Protein Synthesis Disruption : Similar compounds have been shown to interfere with ribosomal function, thereby inhibiting bacterial growth.
Q & A
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
- Methodological Answer : The CF₃ group enhances lipophilicity (logP) and metabolic stability, as observed in similar benzoic acid derivatives. Computational modeling (e.g., HF/6-31G* level optimizations) can predict electronic effects, such as electron-withdrawing properties that stabilize aromatic systems . Experimental validation via partition coefficient assays (e.g., octanol-water) is recommended.
Q. What are the primary applications of this compound in early-stage drug discovery?
- Methodological Answer : It serves as a building block for kinase inhibitors (e.g., B-RAFV600E/C-RAF inhibitors) and bioactive conjugates. For instance, it was incorporated into ALW-II-41-27, a nicotinamide derivative with anticancer activity. Structural analogs are used in photoaffinity labeling (e.g., TDBA derivatives for protein interaction studies) .
Advanced Research Questions
Q. How can structural modifications to the ethylpiperazine moiety optimize target binding affinity?
- Methodological Answer : Replace ethyl with bulkier groups (e.g., cyclopropyl) to study steric effects on receptor interactions. Use molecular docking (e.g., AutoDock Vina) to predict binding poses in active sites, as demonstrated for luciferase inhibitors. NMR titration experiments (e.g., ¹H-¹⁵N HSQC) can map binding interfaces .
Q. What strategies resolve contradictions in SAR data for derivatives of this compound?
- Methodological Answer : Cross-validate SAR using orthogonal assays (e.g., enzymatic vs. cellular assays). For example, discrepancies in IC₅₀ values may arise from off-target effects; employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to assess selectivity. Statistical tools like PCA (Principal Component Analysis) can identify confounding variables .
Q. How does the compound interact with lipid bilayers or membrane proteins?
- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics to immobilized lipid bilayers. Fluorescence anisotropy assays with labeled liposomes can quantify membrane partitioning. For protein interactions, cryo-EM or X-ray crystallography of co-crystallized complexes provides atomic-level insights .
Q. What computational approaches predict metabolic stability of derivatives?
- Methodological Answer : Employ QSAR models trained on cytochrome P450 metabolism data. Tools like Schrödinger’s Metabolite Predictor or GLORYx can identify vulnerable sites (e.g., ethylpiperazine N-dealkylation). Validate predictions with in vitro microsomal assays (human liver microsomes + LC-MS analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
